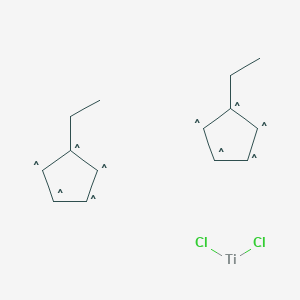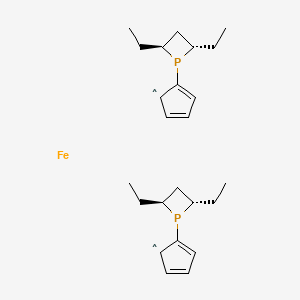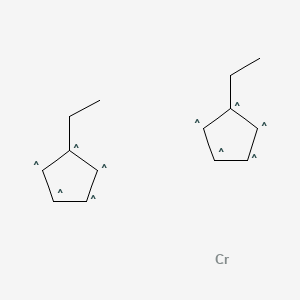
Bis(ethylcyclopentadienyl)chromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(ethylcyclopentadienyl)chromium, also known as 1,1′-Diethylchromocene, is an organometallic compound with the chemical formula C14H18Cr. It is a derivative of chromocene, where the cyclopentadienyl ligands are substituted with ethyl groups. This compound is known for its catalytic properties and is used in various industrial and research applications .
Mechanism of Action
Target of Action
Bis(ethylcyclopentadienyl)chromium, also known as 1,1’-Diethylchromocene, is primarily used as a catalyst in the polymerization of ethylene . The primary target of this compound is the ethylene molecule, which plays a crucial role in the production of polyethylene, a common plastic material.
Mode of Action
As a catalyst, this compound facilitates the polymerization of ethylene by reducing the activation energy required for the reaction . It interacts with the ethylene molecules, enabling them to join together and form long chains or polymers. This process results in the transformation of gaseous ethylene into solid polyethylene.
Pharmacokinetics
It’s important to note that this compound should be handled with care due to its pyrophoric nature, meaning it can spontaneously ignite in air .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the presence of oxygen can lead to the spontaneous ignition of the compound . Therefore, it is typically stored and used under inert gas to prevent unwanted reactions. Temperature is another important factor, as the compound’s boiling point is between 95-98°C . Therefore, the reaction is usually carried out at a controlled temperature to ensure safety and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that the compound acts as a catalyst in biochemical reactions
Cellular Effects
It is known that chromium compounds can have various effects on cellular processes
Molecular Mechanism
As a catalyst, it likely interacts with other molecules to facilitate chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(ethylcyclopentadienyl)chromium can be synthesized through the reaction of ethylcyclopentadienyl sodium with chromium(II) chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Bis(ethylcyclopentadienyl)chromium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chromium(III) species.
Reduction: It can be reduced to chromium(I) species under specific conditions.
Substitution: The ethylcyclopentadienyl ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand substitution reactions often involve reagents like halogens or other organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields chromium(III) complexes, while reduction can produce chromium(I) species .
Scientific Research Applications
Bis(ethylcyclopentadienyl)chromium is utilized in various scientific research applications, including:
Chemistry: It serves as a catalyst in polymerization reactions, particularly for ethylene polymerization.
Biology: The compound is studied for its potential interactions with biological molecules, although its applications in biology are less common.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug development.
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)chromium:
Bis(ethylcyclopentadienyl)cobalt: A cobalt analog with similar structural features but different catalytic properties.
Bis(ethylcyclopentadienyl)ruthenium: A ruthenium analog used in different catalytic applications.
Uniqueness
Bis(ethylcyclopentadienyl)chromium is unique due to the presence of ethyl groups on the cyclopentadienyl ligands, which can influence its reactivity and catalytic properties. This makes it distinct from other similar compounds and suitable for specific applications where these properties are advantageous .
Properties
InChI |
InChI=1S/2C7H9.Cr/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUJAILVLUFQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Cr] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55940-03-9 |
Source


|
| Record name | Bis(ethylcyclopentadienyl)chromium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
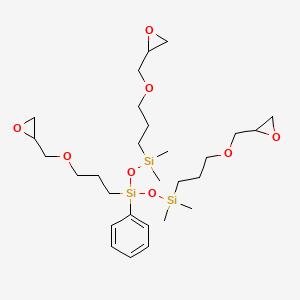
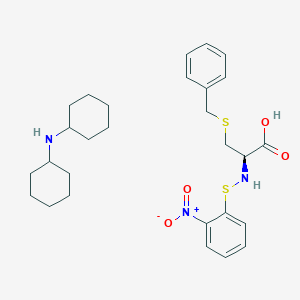
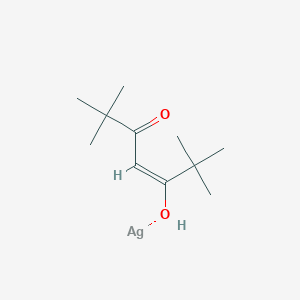
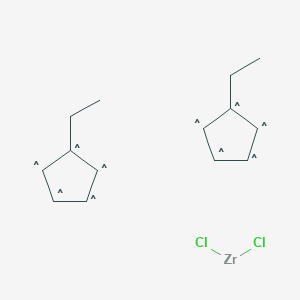
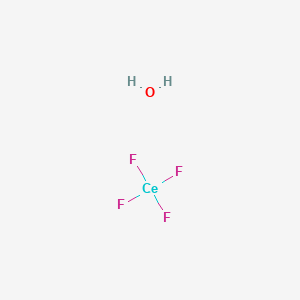
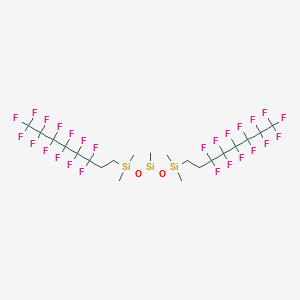
![1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356988.png)
![1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356994.png)
![5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole](/img/structure/B6357007.png)
![1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6357015.png)

![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B6357043.png)
